Ethyl-L-NIO hydrochloride

Catalog No.
S005443
CAS No.
36889-13-1
M.F
C7H15N3O2
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-L-NIO hydrochloride

CAS Number

36889-13-1

Product Name

Ethyl-L-NIO hydrochloride

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1

InChI Key

UYZFAUAYFLEHRC-LURJTMIESA-N

SMILES

Array

Synonyms

L-NIO, N(G)-iminoethylornithine, N5-(1-iminoethyl)-L-ornithine

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N

The exact mass of the compound n5-Iminoethyl-l-ornithine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl-L-NIO hydrochloride (CAS 36889-13-1, structurally N5-(1-iminoethyl)-L-ornithine) is a potent, NADPH-dependent, mechanism-based inhibitor of nitric oxide synthase (NOS) isoforms. Unlike standard reversible arginine analogs, it functions as an irreversible inactivator, making it a critical procurement choice for sustained NOS blockade in both in vitro assays and in vivo models. It exhibits high aqueous solubility (up to 100 mg/mL) and provides robust baseline inhibition across neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms with low micromolar Ki values, ensuring reliable performance in demanding biochemical and physiological workflows .

Procuring common reversible NOS inhibitors like L-NAME or L-NMMA as generic substitutes for Ethyl-L-NIO hydrochloride compromises experimental integrity in assays requiring sustained enzyme inactivation. Because generic arginine analogs rely on competitive equilibrium, their inhibitory effect diminishes as endogenous L-arginine accumulates or substrate concentrations fluctuate. In contrast, Ethyl-L-NIO covalently and irreversibly inactivates the NOS enzyme in an NADPH-dependent manner, rendering the blockade resistant to substrate competition. Furthermore, in comparative cellular models, Ethyl-L-NIO demonstrates superior potency in suppressing NO production compared to L-NMMA and L-NAME, meaning that substituting it with a weaker analog will result in incomplete pathway suppression and irreproducible downstream data [1].

Irreversible Mechanism vs. Reversible Competitive Inhibition

Ethyl-L-NIO hydrochloride distinguishes itself from baseline arginine analogs through its irreversible, NADPH-dependent inactivation of NOS. While L-NAME and L-NMMA act as reversible competitive inhibitors subject to displacement by endogenous L-arginine, Ethyl-L-NIO covalently alters the enzyme active site. This mechanism-based inactivation ensures that once the NOS enzyme is blocked, activity cannot be rescued by substrate accumulation, providing a distinct kinetic advantage for long-term cellular assays .

Evidence DimensionInhibition Mechanism and Substrate Reversibility
Target Compound DataIrreversible (mechanism-based) inactivation of NOS
Comparator Or BaselineL-NAME / L-NMMA (Reversible competitive inhibition)
Quantified DifferenceEliminates substrate-dependent recovery of NOS activity
ConditionsNADPH-dependent enzymatic assays

Procuring an irreversible inactivator is essential for assays where fluctuating intracellular L-arginine levels would otherwise overcome competitive inhibitors.

Superior Potency in Cytokine-Induced NO Suppression

In ex vivo models of cytokine-induced NO production, such as human osteoarthritic cartilage and macrophage cultures, Ethyl-L-NIO hydrochloride demonstrates a significantly higher inhibitory potency than standard competitive analogs. Quantitative ranking of NO suppression establishes the potency order as 1400W ≈ L-NIO > L-NMMA > L-NAME. This indicates that at equivalent micromolar dosing, Ethyl-L-NIO achieves a more complete blockade of inducible NO synthesis than the more commonly procured L-NMMA or L-NAME [1].

Evidence DimensionRelative Inhibitory Potency on NO Production
Target Compound DataHigh potency (Ranked 2nd, equivalent to selective agents)
Comparator Or BaselineL-NMMA and L-NAME (Lower potency)
Quantified DifferenceL-NIO > L-NMMA > L-NAME in dose-dependent suppression
ConditionsCytokine-induced NO production in organ culture

Buyers must select Ethyl-L-NIO to achieve maximal suppression of inducible NO pathways without requiring excessively high, off-target-inducing inhibitor concentrations.

Low-Micromolar Ki Values Across All NOS Isoforms

Ethyl-L-NIO hydrochloride provides robust, low-micromolar inhibition across all major NOS isoforms, ensuring reliable pan-NOS blockade. Kinetic evaluations demonstrate Ki values of 1.7 µM for nNOS, 3.9 µM for eNOS, and 3.9 µM for iNOS. This tight binding affinity guarantees that researchers can utilize a single, highly soluble compound to effectively shut down global NO production in complex tissue models, rather than relying on a cocktail of weaker isoform-specific agents .

Evidence DimensionInhibitory Constant (Ki)
Target Compound Data1.7 µM (nNOS), 3.9 µM (eNOS), 3.9 µM (iNOS)
Comparator Or BaselineStandard competitive baseline
Quantified DifferenceConsistent low-micromolar pan-NOS affinity
ConditionsIn vitro purified enzyme assays

The compound's reliably low Ki values across all isoforms make it the optimal procurement choice for global NOS shutdown in complex biological systems.

In Vivo Efficacy: Consistent Focal Ischemic Infarct Induction

Beyond in vitro assays, Ethyl-L-NIO hydrochloride is uniquely validated for inducing consistent focal cerebral ischemia in adult rat models. Direct microinjection of the compound (e.g., 2.0 µmol) into specific brain regions causes a highly reproducible focal ischemic infarct, a capability not reliably matched by systemic administration of reversible inhibitors like L-NAME. This localized, irreversible vasoconstriction and endothelial blockade make it an indispensable tool for neurovascular research [1].

Evidence DimensionIn Vivo Infarct Reproducibility
Target Compound DataInduces consistent focal ischemic infarct (2.0 µmol dose)
Comparator Or BaselineSystemic L-NAME (Variable/systemic effects)
Quantified DifferenceEnables localized, irreversible ischemic modeling
ConditionsAdult rat brain microinjection

For neurovascular researchers, procuring Ethyl-L-NIO is critical for establishing reproducible, localized stroke models without relying on complex surgical occlusions.

High Aqueous Solubility for Direct Biological Formulation

For in vivo and complex organ culture formulations, Ethyl-L-NIO hydrochloride offers exceptional handling characteristics due to its high aqueous solubility. While many synthetic inhibitors require DMSO or complex cosolvents that can introduce cellular toxicity or vehicle artifacts, Ethyl-L-NIO hydrochloride is soluble in water up to 100 mg/mL. This allows for direct, artifact-free preparation of physiological saline dosing solutions, ensuring that observed biological effects are strictly driven by NOS inhibition rather than solvent-induced stress .

Evidence DimensionAqueous Solubility and Vehicle Requirement
Target Compound Data100 mg/mL in water
Comparator Or BaselineLipophilic NOS inhibitors (Require DMSO/DMF)
Quantified DifferenceEliminates the need for organic cosolvents in physiological assays
ConditionsStandard laboratory formulation at room temperature

Procuring a highly water-soluble hydrochloride salt eliminates DMSO-induced toxicity in sensitive cell cultures and simplifies in vivo dosing formulations.

Sustained In Vitro NOS Blockade in High-Arginine Environments

Due to its irreversible, mechanism-based inactivation, Ethyl-L-NIO hydrochloride is the ideal choice for cell cultures where endogenous L-arginine accumulation would outcompete reversible inhibitors like L-NAME .

Ex Vivo Cartilage and Inflammatory Modeling

Its superior potency in suppressing cytokine-induced NO production makes it highly suitable for osteoarthritis and macrophage activation studies requiring near-complete iNOS shutdown [1].

Localized In Vivo Stroke Modeling (Focal Ischemia)

The compound's ability to induce consistent focal ischemic infarcts upon microinjection provides a highly reproducible chemical alternative to surgical middle cerebral artery occlusion (MCAO) in neurovascular research [2].

Artifact-Free Aqueous Dosing Formulation

The high aqueous solubility (100 mg/mL) of the hydrochloride salt allows for the direct preparation of physiological saline dosing solutions, eliminating the need for toxic organic cosolvents like DMSO in sensitive biological assays .

XLogP3

-3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

173.116426730 Da

Monoisotopic Mass

173.116426730 Da

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

UNII

XQ6P9GL3YT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

36889-13-1

Wikipedia

N5-Iminoethyl-L-Ornithine
N~5~-Ethanimidoylornithine

Dates

Last modified: 04-14-2024

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